N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H15N5O2S2 and its molecular weight is 373.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Senthilkumar, Umarani, and Satheesh (2021) involved the synthesis of a similar organic compound and its characterization using spectroscopic techniques. This research highlights the methodologies in synthesizing and characterizing compounds related to "N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide" (Senthilkumar, Umarani, & Satheesh, 2021).
Antimicrobial Activities
- Research by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) demonstrated the antimicrobial activities of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, providing insights into the potential antimicrobial applications of similar compounds (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer Properties
- Another study by Nassar, Atta-Allah, and Elgazwy (2015) outlined a method to obtain related compounds showing significant effects against mouse tumor model cancer cell lines, suggesting potential anticancer applications for similar compounds (Nassar, Atta-Allah, & Elgazwy, 2015).
- Sonar, Pardeshi, Dokhe, and colleagues (2020) synthesized a series of thiazole compounds, testing their anticancer activity against breast cancer cells MCF7, which may relate to the anticancer potential of similar compounds (Sonar et al., 2020).
Other Applications
- Research by Vicentini, Guccione, Giurato, and colleagues (2005) on pyrazole derivatives as photosynthetic electron transport inhibitors indicates the diverse applications of such compounds in biological systems (Vicentini et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
Thiazole derivatives, which share structural similarities with this compound, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
Thiazole derivatives, which share structural similarities with this compound, are known to have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S2/c22-14(19-4-3-12-2-1-7-24-12)8-11-10-25-16(20-11)21-15(23)13-9-17-5-6-18-13/h1-2,5-7,9-10H,3-4,8H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYNAXQEXJEHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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